molecular formula C6H11BrO2S B1519693 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide CAS No. 89599-51-9

3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide

Cat. No. B1519693
CAS RN: 89599-51-9
M. Wt: 227.12 g/mol
InChI Key: ZPHGSPMHSCJYFG-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the empirical formula C6H11BrO2S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide is represented by the SMILES string BrCCC1CCS(=O)(=O)C1 . The molecular weight of this compound is 227.12 .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide are as follows :

Scientific Research Applications

Catalysis and Synthetic Applications

  • Cyclic Carbonate Synthesis: A study by Castro-Osma et al. (2016) discusses the use of chromium(III) salophen bromide complex as a catalyst in the reaction between terminal epoxides and carbon dioxide to form cyclic carbonates under ambient conditions, highlighting the potential catalytic applications of related sulfur-containing compounds (Castro-Osma, Lamb, & North, 2016).

Organic Synthesis and Chemical Properties

  • Debromination and Cycloaddition Reactions

    Research by Markoulides et al. (2012) describes the quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide through zinc-induced 1,4-debromination, highlighting the synthetic versatility of sulfur dioxide derivatives in organic synthesis (Markoulides, Ioannou, Manos, & Chronakis, 2012).

  • Electrochemical Polymerization

    A study by Dogbéavou et al. (1997) on the synthesis and polymerization of poly [3-(1-naphthylthiophene)] showcases the electrocatalytic properties of thiophene derivatives, relevant to the development of conductive materials (Dogbéavou, El-Mehdi, Naudin, Breau, & Bélanger, 1997).

Safety And Hazards

The safety and hazards associated with 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide are classified as follows :

properties

IUPAC Name

3-(2-bromoethyl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGSPMHSCJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide

CAS RN

89599-51-9
Record name 3-(2-bromoethyl)-1lambda6-thiolane-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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